molecular formula C16H18ClN3O2 B7686994 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No. B7686994
M. Wt: 319.78 g/mol
InChI Key: OZNVJRDABQXENB-UHFFFAOYSA-N
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Description

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is an oxadiazole derivative and has been synthesized using several methods.

Scientific Research Applications

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one has been extensively studied for its potential applications in various fields. It has been found to exhibit anticonvulsant, analgesic, anti-inflammatory, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions.

Mechanism of Action

The exact mechanism of action of 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one is not fully understood. However, it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts by modulating the activity of neurotransmitters such as GABA and glutamate, which are involved in the regulation of neuronal activity.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one exhibits significant biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. It also exhibits analgesic effects by reducing the perception of pain. In addition, it has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one in lab experiments is its high potency and specificity. It can be used at low concentrations to achieve significant effects. However, one of the limitations of using this compound is its potential toxicity. It can cause adverse effects in certain cell types and may not be suitable for use in certain experiments.

Future Directions

There are several future directions for research on 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the identification of new applications for this compound. It has the potential to be used in the treatment of various diseases such as epilepsy, cancer, and Alzheimer's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

Several methods have been developed to synthesize 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-(piperidin-1-yl)propan-1-one. One of the most commonly used methods is the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of phosphorous oxychloride, followed by reaction with piperidine and acetic anhydride. Another method involves the reaction of 4-chlorobenzohydrazide with ethyl acetoacetate in the presence of hydrazine hydrate, followed by reaction with piperidine and acetic anhydride.

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-piperidin-1-ylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O2/c17-13-6-4-12(5-7-13)16-18-14(22-19-16)8-9-15(21)20-10-2-1-3-11-20/h4-7H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZNVJRDABQXENB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCC2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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